3-(Cyclopropylmethoxy)pyridine
Overview
Description
3-(Cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation in Drinking Water : Pyridine, as an essential chemical raw material, is used in numerous industries. A study by Li et al. (2017) focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study helps understand the application of such systems in treating nitrogen heterocyclic compounds in water.
Kinetics of Oxidation : The oxidation kinetics of various substituted pyridines, including 3-methoxypyridine, were investigated by Dell’Arciprete et al. (2007). This research provides insights into the reactivity of pyridines with sulphate radicals, which is relevant for understanding their environmental and industrial degradation processes.
Medicinal Chemistry Applications : In medicinal chemistry, pyridine derivatives like 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) have been synthesized and evaluated for their affinity for nicotinic acetylcholine receptors, as shown in the study by Koren et al. (1998). This research is crucial for developing new pharmacological probes and medications targeting these receptors.
Synthesis and Structure Analysis : Studies on the vibrational, conformational, and electronic structure of pyridine derivatives, such as 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine, have been conducted by Arjunan et al. (2012). Such research aids in understanding the chemical properties and potential applications of these compounds.
Catalytic Applications : The catalytic properties of pyridine derivatives are explored in studies like that of Mishra et al. (2009), focusing on cobalt complexes involving pyridine-amide ligands. These complexes have applications in catalyzing various organic reactions.
Pharmacological Activities : The diverse biological and pharmacological activities of 3-cyano-2-oxa-pyridines, including their use in cancer therapy, are highlighted in a study by Bass et al. (2021). This underlines the significance of pyridine derivatives in drug development.
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPICKTJZTHHUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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